4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
“4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is a chemical compound with the molecular formula C14H12O4S . It has a molecular weight of 276.31 . It is a solid substance and should be stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for “4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is1S/C14H12O4S/c1-19(17,18)11-8-6-10(7-9-11)12-4-2-3-5-13(12)14(15)16/h2-9H,1H3,(H,15,16)
. This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule. Physical and Chemical Properties Analysis
“4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-carboxylic acid” is a solid substance . It should be stored in a dry, room temperature environment .Scientific Research Applications
Lanthanide-Potassium Biphenyl Frameworks : A novel sulfonate-carboxylate ligand, biphenyl-3,3'-disulfonyl-4,4'-dicarboxylic acid (H4-BPDSDC), was synthesized for use in lanthanide-organic frameworks. These frameworks show potential in gas sorption, humidity- and temperature-dependent proton conductivity, and luminescent sensing of metal ions like potassium and iron, illustrating their versatility in material science applications (Li-juan Zhou et al., 2016).
Aldose Reductase Inhibitors : Research into substituted benzenesulfonamides, chemically related to 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-carboxylic acid, found them effective as aldose reductase inhibitors with antioxidant activity. These compounds could be significant in managing long-term diabetic complications (P. Alexiou & V. Demopoulos, 2010).
Selective Antagonists : A study on analogs of 4-({2-[Isobutyl(phenylsulfonyl)amino]-5-(trifluoromethyl)phenoxy}methyl)benzoic acid, related to the chemical , demonstrated optimized antagonist activity for certain receptors, suggesting potential pharmaceutical applications (A. Naganawa et al., 2006).
Biocatalysis in Drug Metabolism : The compound LY451395, which is a biaryl-bis-sulfonamide and chemically related to this compound, was studied for its metabolic profile using a microbial-based surrogate biocatalytic system. This research highlights the role of such compounds in understanding drug metabolism and the development of therapeutic agents (M. Zmijewski et al., 2006).
Polymerization Initiators : Research on sulfur-containing carboxylic acids, similar in structure to this compound, as electron donors in photoinduced free-radical polymerizations showed their potential as photoinitiators in polymer chemistry (A. Wrzyszczyński et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
3-(4-methylsulfonylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4S/c1-19(17,18)13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCBLTKXTWVRDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602490 | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893736-70-4 | |
Record name | 4′-(Methylsulfonyl)[1,1′-biphenyl]-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=893736-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.